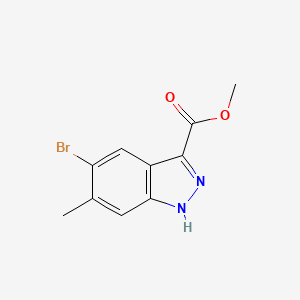
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate typically involves the bromination of 6-methyl-1H-indazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or mild heating to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-6-methyl-1H-indazole-3-carboxylate or 5-thio-6-methyl-1H-indazole-3-carboxylate can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the indazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Methyl 5-bromo-1H-indazole-3-carboxylate
- Methyl 6-bromo-1H-indazole-5-carboxylate
- Methyl 1H-indazole-3-carboxylate
Comparison: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-8-6(4-7(5)11)9(13-12-8)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
MVSLWJXWXSPYKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=NN2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)
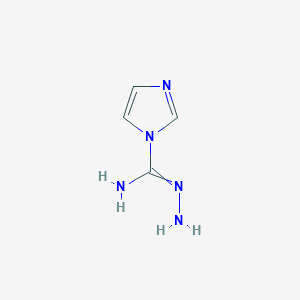
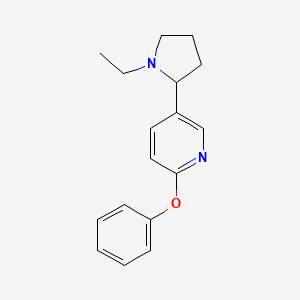
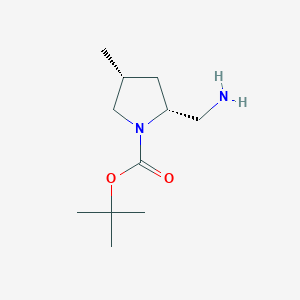
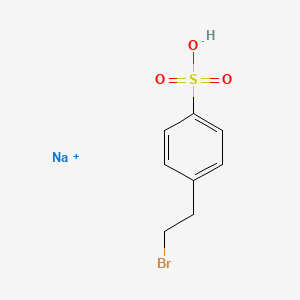
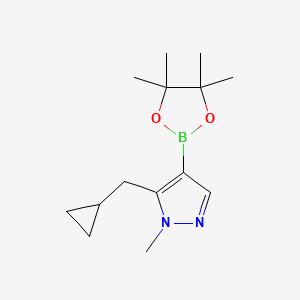
![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
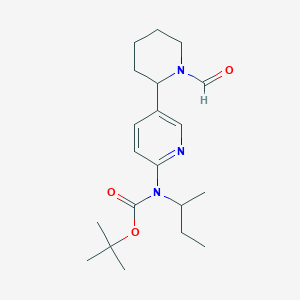
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
